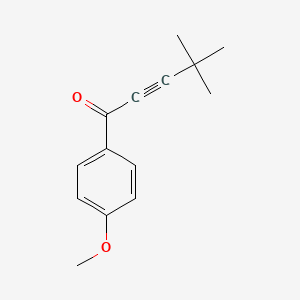
2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- is an organic compound with a unique structure that includes a pentynone backbone substituted with a methoxyphenyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- can be achieved through several methods. One common approach involves the use of indium(I) bromide-promoted stereoselective preparation. This method involves sequential intermolecular aldol-type coupling and elimination reactions of α,α-dichloroketones with aldehydes . The reaction conditions typically include the use of indium(I) bromide as a catalyst, which promotes the formation of (E)-α,β-unsaturated ketones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., indium(I) bromide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Aplicaciones Científicas De Investigación
2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the presence of other reagents. Its effects on biological systems may involve interactions with enzymes, receptors, or other biomolecules, leading to specific biochemical outcomes.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-1-phenyl-2-pentyn-1-one: This compound shares a similar pentynone backbone but differs in the presence of a hydroxy group and a phenyl group instead of a methoxyphenyl group.
1,5-Diphenyl-2-penten-1-one: This compound has a similar structure but includes a diphenyl group and a pentenone backbone.
Uniqueness
2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxyphenyl group and dimethyl substitution make it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
603126-38-1 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-4,4-dimethylpent-2-yn-1-one |
InChI |
InChI=1S/C14H16O2/c1-14(2,3)10-9-13(15)11-5-7-12(16-4)8-6-11/h5-8H,1-4H3 |
Clave InChI |
UTPNVHJXOLDLHO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CC(=O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


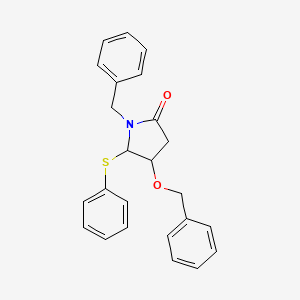
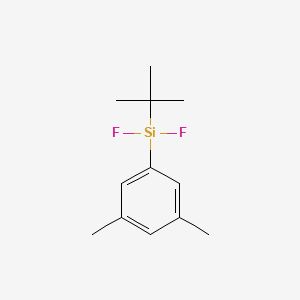
![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)

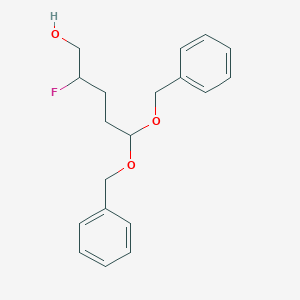
![4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine](/img/structure/B15166643.png)

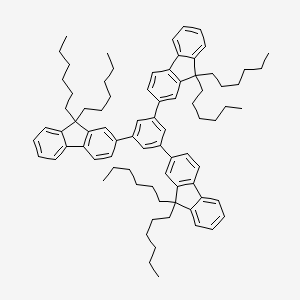

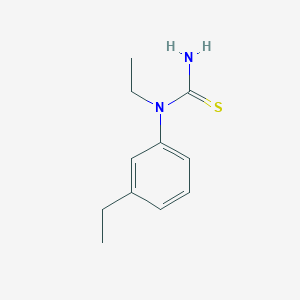
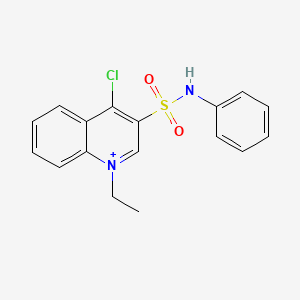
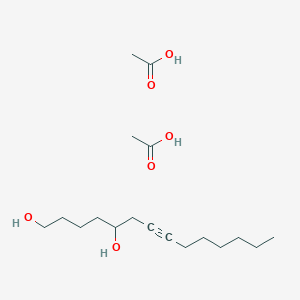
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15166705.png)
![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)
